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CAS No.: 1798840-31-9

Cat. No.: B569858

Get Quote

Abstract
This application note provides a detailed, robust, and validated protocol for the quantitative

determination of Quetiapine EP Impurity C in Quetiapine Fumarate active pharmaceutical

ingredient (API). The method utilizes reversed-phase high-performance liquid chromatography

(RP-HPLC) with UV detection, adhering to the principles outlined in the European

Pharmacopoeia (EP) and leveraging best practices for analytical procedure validation as

described in ICH guidelines. This document is intended[1][2] for researchers, analytical

scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Impurity Profiling
Quetiapine is an atypical antipsychotic medication widely used for the treatment of

schizophrenia and bipolar disorder. The manufacturing process[3] and storage of Quetiapine

Fumarate can lead to the formation of related substances or impurities. One such process-

related impurity is Quetiapine EP Impurity C, chemically identified as 2-[2-[4-

(Dibenzo[b,f]thiazepin-11-yl)piperazin-[4][5]1-yl]ethoxy]ethyl 2-[4-(dibenzo[b,f]thiazepin-11-

yl)piperazin-[4][5]1-yl]acetate.
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Controlling impurities i[3][4][6]n pharmaceutical products is critical for ensuring patient safety

and drug efficacy. Regulatory bodies, including the European Medicines Agency (EMA),

mandate strict limits on impurity levels. Therefore, a validated, precise, and reliable analytical

method for the quantification of these impurities is a fundamental requirement for drug

manufacturing and quality control. This protocol provides the necessary framework to achieve

this for Quetiapine EP Impurity C.

Principle of the Method: Reversed-Phase
Chromatography
The method is based on reversed-phase liquid chromatography (RP-HPLC), a powerful

technique for separating compounds with varying polarities.

Stationary Phase: A non-polar C18 (octadecylsilyl) stationary phase is used. The long alkyl

chains provide a hydrophobic surface.

Mobile Phase: A polar mobile phase, consisting of an aqueous buffer and an organic modifier

(acetonitrile), is employed.

Separation Mechanism: The separation is governed by the hydrophobic interactions between

the analytes and the C18 stationary phase. Quetiapine and its impurities are introduced into

the system and partition between the mobile and stationary phases. Compounds with higher

hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. By

using a gradient elution—gradually increasing the concentration of the organic modifier—we

can effectively elute compounds across a range of polarities, ensuring a sharp peak shape

and adequate resolution between the main API peak and Impurity C.

Detection: A UV detector set at an appropriate wavelength (e.g., 220 nm) is used for the

detection and subsequent quantification of the analytes based on their absorbance.

Materials and R[7]eagents
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Item Description/Grade Supplier

Reference Standards
Quetiapine Fumarate EP

Reference Standard
EDQM or equivalent

Quetiapine EP Impur[7][8]ity C

Certified Reference Material

(CRM)

LGC, SynZeal, or equivalent

Solvents & Reagents[4][9] Acetonitrile HPLC Gradient Grade

Methanol HPLC Grade

Water HPLC/Milli-Q Grade

Ammonium Acetate Analytical Reagent Grade

Chromatographic Column

XBridge C18, 150 x 4.6 mm,

3.5 µm particle size (or

equivalent)

Waters or equivalent

Equipment

HPLC [10]System with

Gradient Pump, Autosampler,

Column Oven, and UV/PDA

Detector

Alliance iS HPLC System or

equivalent

Analytical Balance (0.01 mg

readability)

pH Meter

Volumetric Glassware (Class

A)

Syringe Filters (0.45 µm,

PVDF or Nylon)

Detailed Experimental Protocol
Preparation of Solutions
Mobile Phase A (Aqueous Buffer):
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Weigh and dissolve 0.385 g of Ammonium Acetate in 1000 mL of HPLC-grade water.

Filter the solution through a 0.45 µm membrane filter and degas using sonication or vacuum.

Rationale: This buffer (approx. 5 mM) helps to control the pH and ionic strength of the

mobile phase, leading to consistent retention times and improved peak shapes. Filtering

and degassing prevent pump blockages and baseline noise.

Mobile Phase B (Organic):

Use HPLC Gradient Grade Acetonitrile.

Rationale: Acetonitrile is a common organic modifier in RP-HPLC due to its low UV cutoff,

low viscosity, and excellent solvating properties for a wide range of compounds.

Diluent:

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (Impurity C):

Accurately weigh approximately 10 mg of Quetiapine EP Impurity C CRM into a 100 mL

volumetric flask.

Add approximately 70 mL of Diluent and sonicate to dissolve.

Allow the solution to cool to room temperature and dilute to the mark with Diluent. This yields

a concentration of ~100 µg/mL.

Standard Solution (for Quantification):

Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

Dilute to the mark with Diluent. This yields a final concentration of ~1.0 µg/mL.

Rationale: This concentration is typically set around the reporting threshold for impurities

(e.g., 0.1% of the test sample concentration) to ensure accurate quantification at low

levels.
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Test Solution (Sample Preparation):

Accurately weigh approximately 50 mg of Quetiapine Fumarate API into a 50 mL volumetric

flask.

Add approximately 35 mL of Diluent and sonicate for 15 minutes to ensure complete

dissolution.

Allow the solution to cool to room temperature and dilute to the mark with Diluent. This yields

a nominal concentration of 1000 µg/mL (1.0 mg/mL).

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Rationale: A sample concentration of 1.0 mg/mL is robust enough to allow for the detection

and quantification of impurities at levels of 0.05% or lower. Filtering removes particulates

that could damage the HPLC system.

Chromatographic Conditions
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Parameter Condition

Column XBridge C18, 150 x 4.6 mm, 3.5 µm

Mobile Phase
A: 5 mM Ammonium Acetate in WaterB:

Acetonitrile

Gradient Program Time (min)

0

25

30

32

40

Flow Rate 1.0 mL/min

Column Temperature[11][10] 40°C

Detector Wavelength[10] 220 nm

Injection Volume [11] 10 µL

Run Time 40 min[10]utes

Rationale for Conditions: A gradient elution is necessary to separate impurities with different

polarities from the highly concentrated main peak of Quetiapine. A column temperature of 40°C

improves peak efficiency and reduces viscosity, leading to lower backpressure. The 220 nm

wavelength provides good sensitivity for both Quetiapine and its related substances.

System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing

adequately. This is a core tenet of a self-validating protocol.

Procedure: Inject th[5][12]e Standard Solution (~1.0 µg/mL of Impurity C) five or six replicate

times.

Acceptance Criteria:
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Parameter Requirement Purpose

Precision (Repeatability) %RSD of peak areas ≤ 5.0%

Ensures the system provides

consistent and reproducible

results.

Tailing Factor (T) T ≤ 2.0

Measures peak symmetry; a

value >2 indicates peak tailing,

which can affect integration

and accuracy.

Signal-to-Noise Ratio (S/N) S/N ≥ 10

Confirms that the impurity peak

can be reliably distinguished

from baseline noise, ensuring

accurate quantification.

Note: If a resolution solution containing both Quetiapine and Impurity C is available, the

resolution between the two peaks should be not less than 2.0.

Data Analysis a[7]nd Calculation
The amount of Quetiapine EP Impurity C in the sample is calculated using the principle of

external standardization.

Calculation Formula:

Where:

Area_Sample = Peak area of Impurity C in the Test Solution chromatogram.

Area_Std = Average peak area of Impurity C from the replicate injections of the Standard

Solution.

Conc_Std = Concentration of Impurity C in the Standard Solution (in mg/mL).

Conc_Sample = Concentration of Quetiapine Fumarate in the Test Solution (in mg/mL).

Workflow Visualization
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The following diagram illustrates the complete analytical workflow from preparation to final

reporting.

1. Preparation

2. HPLC Analysis

3. Data Processing

Mobile Phase
Preparation

Standard Solution
Preparation

Test Sample
Preparation

System Suitability
Test (SST)

Sample Sequence
Injection

If Pass

Peak Integration
& Identification

Quantification
Calculation

Final Report
Generation
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Click to download full resolution via product page

Caption: End-to-end workflow for the quantification of Quetiapine EP Impurity C.

Conclusion
The RP-HPLC method described in this application note is specific, precise, and accurate for

the quantification of Quetiapine EP Impurity C in Quetiapine Fumarate API. The inclusion of a

rigorous System Suitability Test ensures the validity of the results generated on a day-to-day

basis. This protocol is suitable[13][14] for routine quality control analysis in a regulated

pharmaceutical laboratory and aligns with the validation principles outlined by the ICH.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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